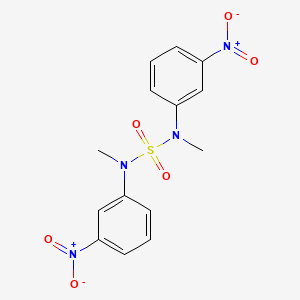![molecular formula C20H25N3O2 B5530426 N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide, also known as DEAB, is a chemical compound that has been extensively studied in scientific research. It is a hydrazide derivative that has shown promising results in various biological studies.
Scientific Research Applications
N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is involved in the metabolism of various drugs and endogenous compounds. This inhibition has been linked to the suppression of cancer stem cells, which are a subpopulation of cancer cells that are responsible for tumor initiation, progression, and recurrence.
Mechanism of Action
N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide inhibits ALDH activity by binding to the enzyme's active site, thereby preventing the conversion of the substrate into its corresponding acid. This inhibition leads to the accumulation of toxic aldehydes, which can induce apoptosis in cancer cells. Additionally, N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth and proliferation of cancer stem cells. Furthermore, N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their therapeutic efficacy.
Advantages and Limitations for Lab Experiments
N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide is a potent inhibitor of ALDH activity and has been extensively studied in various biological systems. However, its use in lab experiments is limited by its low solubility in water and organic solvents. Additionally, N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For research include the development of more potent and selective ALDH inhibitors, the identification of biomarkers that can predict the response to N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide treatment, and the evaluation of its efficacy in clinical trials. Additionally, N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide may have potential applications in other diseases, such as cardiovascular and metabolic disorders, which warrant further investigation.
Synthesis Methods
The synthesis of N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide involves the condensation of 2-(3-methylphenoxy)acetic acid hydrazide with 4-diethylaminobenzaldehyde. The reaction is carried out in the presence of a catalyst and under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide.
properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-23(5-2)18-11-9-17(10-12-18)14-21-22-20(24)15-25-19-8-6-7-16(3)13-19/h6-14H,4-5,15H2,1-3H3,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMBDDRBVHGGG-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-fluoro-4-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5530348.png)
![4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5530355.png)

![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5530376.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)
![4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530393.png)


![2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5530433.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)
![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide](/img/structure/B5530455.png)
